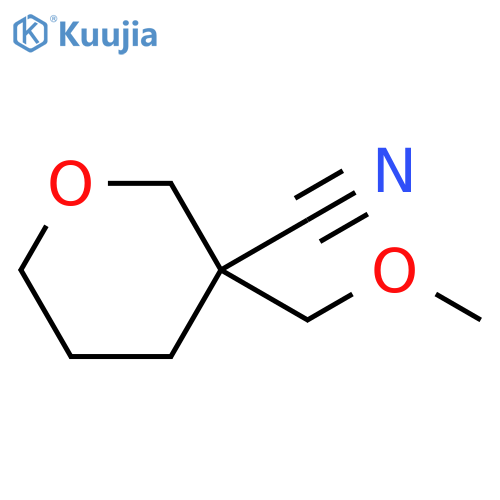

Cas no 1872119-92-0 (2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl)-)

2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl)- 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl)-

-

- インチ: 1S/C8H13NO2/c1-10-6-8(5-9)3-2-4-11-7-8/h2-4,6-7H2,1H3

- InChIKey: DRAWDKYWTRTQPT-UHFFFAOYSA-N

- SMILES: C1OCCCC1(COC)C#N

2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-785336-0.5g |

3-(methoxymethyl)oxane-3-carbonitrile |

1872119-92-0 | 95.0% | 0.5g |

$809.0 | 2025-02-22 | |

| Enamine | EN300-785336-5.0g |

3-(methoxymethyl)oxane-3-carbonitrile |

1872119-92-0 | 95.0% | 5.0g |

$2443.0 | 2025-02-22 | |

| Enamine | EN300-785336-0.25g |

3-(methoxymethyl)oxane-3-carbonitrile |

1872119-92-0 | 95.0% | 0.25g |

$774.0 | 2025-02-22 | |

| Enamine | EN300-785336-10.0g |

3-(methoxymethyl)oxane-3-carbonitrile |

1872119-92-0 | 95.0% | 10.0g |

$3622.0 | 2025-02-22 | |

| Enamine | EN300-785336-1.0g |

3-(methoxymethyl)oxane-3-carbonitrile |

1872119-92-0 | 95.0% | 1.0g |

$842.0 | 2025-02-22 | |

| Enamine | EN300-785336-0.05g |

3-(methoxymethyl)oxane-3-carbonitrile |

1872119-92-0 | 95.0% | 0.05g |

$707.0 | 2025-02-22 | |

| Enamine | EN300-785336-0.1g |

3-(methoxymethyl)oxane-3-carbonitrile |

1872119-92-0 | 95.0% | 0.1g |

$741.0 | 2025-02-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01103029-1g |

3-(Methoxymethyl)oxane-3-carbonitrile |

1872119-92-0 | 95% | 1g |

¥6755.0 | 2023-03-19 | |

| Enamine | EN300-785336-2.5g |

3-(methoxymethyl)oxane-3-carbonitrile |

1872119-92-0 | 95.0% | 2.5g |

$1650.0 | 2025-02-22 |

2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl)- 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl)-に関する追加情報

Professional Introduction to 2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl) and CAS No. 1872119-92-0

The compound 2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl), identified by the CAS number 1872119-92-0, represents a significant advancement in the field of organic chemistry and pharmaceutical research. This tetrahydropyran derivative features a nitrile group at the 3-position and a methoxymethyl substituent, making it a versatile intermediate for synthesizing complex molecules. Its unique structural framework has garnered attention due to its potential applications in drug discovery and material science.

In recent years, the demand for novel heterocyclic compounds has surged, driven by their role as key building blocks in medicinal chemistry. The tetrahydropyran core is particularly noteworthy for its stability and reactivity, which can be modulated by functional group modifications. The presence of the nitrile group at the 3-position introduces a site for further chemical transformations, such as hydrolysis or reduction, while the methoxymethyl moiety enhances solubility and metabolic stability. These characteristics make 2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl) an invaluable asset in synthetic chemistry.

Recent studies have highlighted the importance of tetrahydropyran derivatives in developing bioactive compounds. For instance, modifications of the pyran ring have been explored in the synthesis of antiviral and anticancer agents. The structural motif of 2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl) aligns well with these trends, offering a scaffold that can be easily functionalized to target specific biological pathways. Researchers have demonstrated its utility in generating derivatives with enhanced binding affinity to enzyme active sites or receptor pockets.

The methoxymethyl substituent is particularly interesting from a pharmacokinetic perspective. It not only improves solubility but also serves as a handle for further derivatization through etherification or alkylation reactions. This flexibility allows chemists to fine-tune physicochemical properties such as lipophilicity and metabolic clearance rates. Such attributes are critical for optimizing drug candidates during preclinical development.

Advances in computational chemistry have further accelerated the exploration of 2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl) derivatives. Molecular modeling studies indicate that this compound can adopt multiple conformations, which may influence its interactions with biological targets. By leveraging virtual screening techniques, researchers can predict potential binding modes and identify promising analogs before conducting experimental synthesis. This approach has significantly reduced time-to-discovery in drug development pipelines.

The synthesis of 2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl) involves multi-step organic transformations that highlight modern synthetic methodologies. Recent patents and scientific literature describe efficient routes involving catalytic hydrogenation, nucleophilic substitution, and protecting group strategies. These innovations underscore the compound's accessibility and scalability for industrial applications.

In conclusion, 2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl) (CAS No. 1872119-92-0) is a structurally intriguing compound with broad utility in pharmaceutical research. Its combination of a nitrile group and methoxymethyl substituent provides a rich platform for medicinal chemists to explore novel therapeutics. As computational tools continue to evolve and synthetic techniques advance, the potential applications of this derivative are expected to expand further.

1872119-92-0 (2H-Pyran-3-carbonitrile, tetrahydro-3-(methoxymethyl)-) Related Products

- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)

- 21160-87-2(L-Glutamic acid-)

- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)

- 740789-42-8(2-Chloro-5-aminophenol)

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)

- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)

- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)

- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)